

Spectroscopic Blueprint of 3-(Bromomethyl)-5-methylisoxazole: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 3-(Bromomethyl)-5-methylisoxazole

Cat. No.: B138441

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of **3-(Bromomethyl)-5-methylisoxazole**, a versatile heterocyclic building block with significant applications in medicinal chemistry and drug discovery.^[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a publicly available, comprehensive experimental dataset for this specific molecule is not readily available in the literature, this guide synthesizes predicted data, characteristic spectral features of analogous compounds, and detailed, field-proven methodologies for its synthesis and spectroscopic characterization. By equipping researchers with the necessary protocols and interpretative knowledge, this guide aims to facilitate the confident utilization of **3-(Bromomethyl)-5-methylisoxazole** in novel synthetic endeavors.

Introduction: The Versatility of a Brominated Isoxazole

3-(Bromomethyl)-5-methylisoxazole (CAS No: 130628-75-0; Molecular Formula: C₅H₆BrNO; Molecular Weight: 176.01 g/mol) is a key intermediate in organic synthesis.^[2] Its structure, featuring a reactive bromomethyl group at the 3-position and a methyl group at the 5-position of

the isoxazole ring, makes it a valuable precursor for a wide range of chemical transformations. The bromomethyl moiety serves as an excellent electrophilic site for nucleophilic substitution reactions, allowing for the facile introduction of the isoxazole scaffold into more complex molecular architectures. This is particularly relevant in the synthesis of pharmacologically active compounds, where the isoxazole ring is a common motif.

The strategic importance of this compound lies in its ability to act as a versatile building block for creating diverse molecular libraries for drug screening and in the targeted synthesis of potential therapeutic agents. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and the unambiguous structural elucidation of its derivatives.

Synthesis of 3-(Bromomethyl)-5-methylisoxazole: A Practical Protocol

While various synthetic routes to substituted isoxazoles exist, a common and effective method for the bromination of a methyl group on a heterocyclic ring involves radical bromination. The following protocol is adapted from established procedures for similar substrates and provides a reliable method for the synthesis of **3-(Bromomethyl)-5-methylisoxazole**.

Experimental Protocol: Radical Bromination

Materials:

- 3,5-Dimethylisoxazole
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
- Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Hexane

- Ethyl acetate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylisoxazole in CCl₄.
- Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.
- Once the starting material is consumed, cool the reaction mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate with a saturated sodium bicarbonate solution to quench any remaining bromine or acidic byproducts, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **3-(Bromomethyl)-5-methylisoxazole**.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for **3-(Bromomethyl)-5-methylisoxazole** based on the analysis of its structure and comparison with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For **3-(Bromomethyl)-5-methylisoxazole**, both ¹H and ¹³C NMR are essential for confirming its identity and purity.

3.1.1. ^1H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the three different types of protons in the molecule.

Proton	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration	Notes
$-\text{CH}_3$	~ 2.4	Singlet (s)	3H	The methyl protons at the 5-position are deshielded by the isoxazole ring.
$-\text{CH}_2\text{Br}$	~ 4.5	Singlet (s)	2H	The methylene protons are significantly deshielded by the adjacent bromine atom and the isoxazole ring.
Isoxazole-H	~ 6.2	Singlet (s)	1H	The proton at the 4-position of the isoxazole ring.

Causality Behind Chemical Shifts:

- The electron-withdrawing nature of the bromine atom and the isoxazole ring causes a significant downfield shift for the $-\text{CH}_2\text{Br}$ protons.
- The methyl group, being attached to the electron-rich isoxazole ring, will appear in the typical allylic proton region.

- The isoxazole ring proton is in a heteroaromatic environment, leading to a chemical shift in the downfield region.

3.1.2. ^{13}C NMR Spectroscopy

The proton-decoupled ^{13}C NMR spectrum is predicted to exhibit five signals, corresponding to the five carbon atoms in the molecule.

Carbon	Expected Chemical Shift (δ , ppm)	Notes
-CH ₃	~12	The methyl carbon at the 5-position.
-CH ₂ Br	~25	The methylene carbon, significantly influenced by the attached bromine.
Isoxazole-C4	~102	The carbon at the 4-position of the isoxazole ring.
Isoxazole-C3	~160	The carbon at the 3-position, attached to the bromomethyl group.
Isoxazole-C5	~170	The carbon at the 5-position, attached to the methyl group.

Rationale for Chemical Shift Predictions:

- The carbons of the isoxazole ring are in a heteroaromatic system, resulting in downfield chemical shifts.
- The carbon attached to the electronegative bromine atom (-CH₂Br) will be shifted downfield compared to a standard alkyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **3-(Bromomethyl)-5-methylisoxazole** is expected to display characteristic absorption bands.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3100-3000	C-H stretch (isoxazole ring)	Medium
2950-2850	C-H stretch (methyl and methylene)	Medium
1600-1550	C=N stretch (isoxazole ring)	Medium-Strong
1450-1400	C=C stretch (isoxazole ring)	Medium-Strong
1250-1200	C-O-N stretch (isoxazole ring)	Strong
690-550	C-Br stretch	Medium-Strong

Interpretation of IR Data:

- The presence of bands in the 1600-1400 cm⁻¹ region is characteristic of the isoxazole ring vibrations.
- A strong absorption band in the 690-550 cm⁻¹ range would be indicative of the C-Br stretching vibration, a key feature of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **3-(Bromomethyl)-5-methylisoxazole**, electron ionization (EI) would likely lead to a variety of fragments.

Expected Fragmentation Pattern:

- Molecular Ion (M⁺): A pair of peaks at m/z 175 and 177, with a characteristic ~1:1 intensity ratio, due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br).
- [M-Br]⁺: A significant fragment at m/z 96, corresponding to the loss of a bromine radical. This would be a stable isoxazolyl-methyl carbocation.

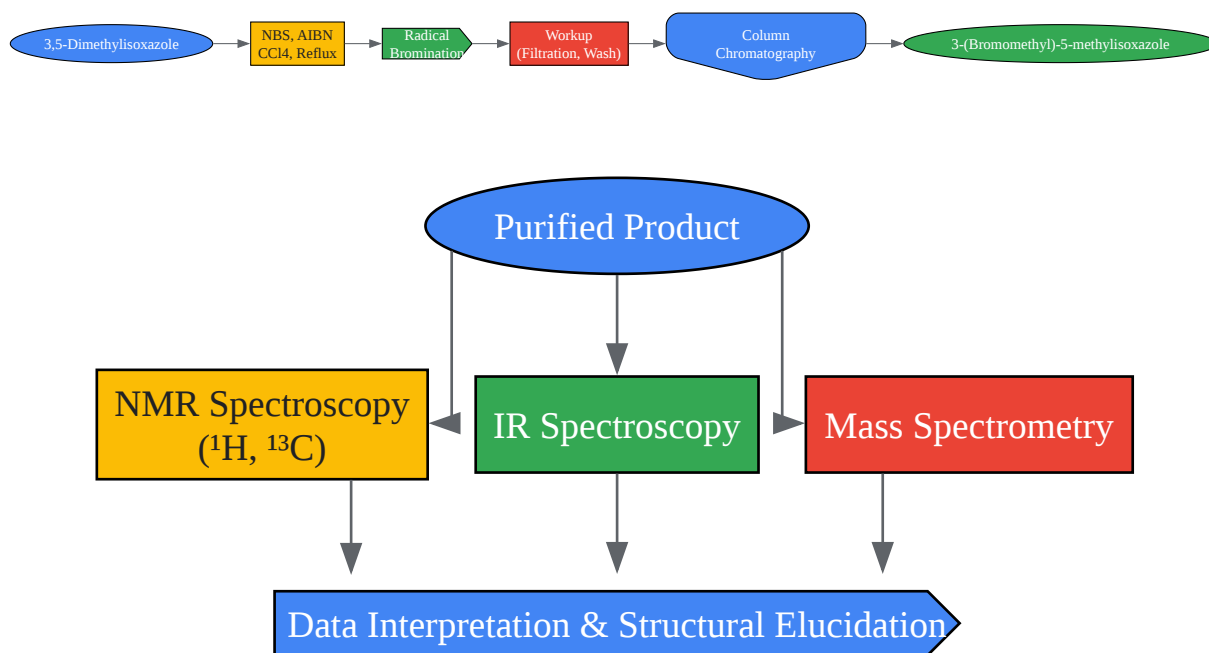
- $[M-CH_2Br]^+$: A fragment at m/z 82, resulting from the cleavage of the C-C bond between the ring and the bromomethyl group.
- Other smaller fragments corresponding to the further breakdown of the isoxazole ring.

Self-Validating System in MS: The isotopic pattern of bromine provides an intrinsic validation of the presence of a single bromine atom in the molecule and its fragments. The observation of the M^+ and $M+2$ peaks in a roughly equal ratio is a definitive characteristic.

Visualizing the Workflow

To ensure clarity and reproducibility, the experimental and analytical workflows are presented below using Graphviz diagrams.

Synthetic Workflow



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Caption: Workflow for spectroscopic characterization.

Conclusion

This technical guide has provided a detailed predictive overview of the spectroscopic characteristics of **3-(Bromomethyl)-5-methylisoxazole**, a compound of significant interest to the drug discovery community. By presenting a robust synthetic protocol and a thorough analysis of the expected NMR, IR, and MS data, this document serves as a valuable resource for researchers. The principles of spectroscopic interpretation and the provided experimental methodologies are designed to be self-validating, ensuring a high degree of confidence in the synthesis and characterization of this and related molecules. The authors encourage the scientific community to contribute to the public domain by publishing comprehensive experimental data for this compound to further enhance our collective understanding.

References

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